molecular formula C13H9FO B024167 4'-Fluorobiphenyl-4-carbaldehyde CAS No. 60992-98-5

4'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B024167
CAS No.: 60992-98-5
M. Wt: 200.21 g/mol
InChI Key: ZVMXCNFUJPLQFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluorobiphenyl-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with biphenyl under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluorobenzaldehyde is reacted with a biphenyl boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 4’-Fluorobiphenyl-4-carbaldehyde are not extensively documented. the compound can be synthesized on a larger scale using similar palladium-catalyzed cross-coupling reactions, with optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Fluorobiphenyl-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluorobiphenyl-4-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMXCNFUJPLQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362625
Record name 4'-Fluorobiphenyl-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60992-98-5
Record name 4'-Fluorobiphenyl-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1.3M solution of sec-butyl lithium in cyclohexane (6.6 ml) was added to a stirred solution of 4'-fluoro-4-bromobiphenyl (1.76 g) in tetrahydrofuran (35 ml) at a temperature below -75° C. and under an atmosphere of argon. The reaction mixture was stirred at -75° C. for 15 minutes. A solution of dry dimethylformamide (1.74 ml) in dry tetrahydrofuran (3.5 ml) was added to the reaction mixture whilst maintaining the temperature below -75° C. and the reaction mixture was then stirred at -75° C. for a further 30 minutes. The mixture was then allowed to warm to ambient temperature over a period of 2 hours and was then poured into saturated ammonium chloride solution (35 ml). The mixture was extracted with diethyl ether (3×35 ml), the diethyl ether extracts combined, washed with saturated brine (50 ml), dried (MgSO4) and evaporated. The residue was purified by medium pressure chromatography on silica gel using a mixture of 5% ethyl acetate/hexane as eluant to give 4'-fluoro 4-biphenylcarboxaldehyde as a colourless oil (33% yield), microanalysis, found: C, 75.1; H, 4.4%; C13H9FO. 0.5H2O requires: C, 75.0; H, 4.8%; NMR (CDCl3): 7.2 (2H, m), 7.6 (6H, m), 7.9 (2H, d) and 10.0 (1H, s), m/z 201 (M+H).
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1.76 g
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35 mL
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1.74 mL
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3.5 mL
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35 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-bromobenzaldehyde (10.0 g), 4-fluorophenylboronic acid (11.3 g), tetrakis(triphenylphosphine)palladium(0) (3.12 g), sodium carbonate (28.6 g), toluene (150 mL), ethanol (70.0 mL) and water (70.0 mL) was stirred at 100° C. for 12 hours. After cooling the reaction mixture to room temperature, water was added and extraction with toluene was conducted twice. The combined organic layers were washed with saturated brine and dried over anhydrous magnesium sulfate. The desiccant was removed by filtration and the filtrate was concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10) and after adding n-hexane to the residue, the mixture was stirred. The precipitate was recovered by filtration and dried under reduced pressure to give the titled compound as a colorless solid (10.4 g).
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10 g
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11.3 g
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28.6 g
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150 mL
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3.12 g
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70 mL
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70 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A solution of 4-bromobenzaldehyde (1.0 g, 5.4 mmol, 1.0 eq) and 4-fluorophenylboronic acid (0.75 g, 5.4 mmol, 1.0 eq) in toluene was purged with nitrogen for 15 minutes and degassed under vacuum. Dry K2CO3 (1.12 g, 8.12 mmol, 1.5 eq) and tetrakis catalyst (0.3 g, 0.27 mmol, 0.05 eq) were added under nitrogen. The reaction mixture was refluxed under nitrogen for 12 h, quenched with ice water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated under vacuum. The residue was purified by silica gel (60-120) column chromatography using 5-10% ethyl acetate/hexane as the eluent to afford the desired compound (0.75 g, 75%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.29-7.35 (t, 2H), 7.77-7.83 (t, 2H), 7.86-7.88 (d, 2H), 7.96-7.98 (d, 2H), 10.03 (s, 1H). MS (ESI): 201.2 (M+H)+.
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1.12 g
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0.3 g
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Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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